SRE-Luciferase Transcriptional Inhibition Potency: 1-(4-Methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea vs. First-Generation Inhibitor CCG-1423
In PC-3 prostate cancer cells stably transfected with an SRE-luciferase reporter, 1-(4-methoxybenzyl)-3-((1-(thiophen-2-yl)cyclopropyl)methyl)urea (CCG-203971) inhibited RhoA/C-activated SRE transcription with an IC₅₀ of 6.4 µM, achieving 87% suppression at 100 µM . By contrast, the first-generation nipecotic bis(amide) inhibitor CCG-1423 required substantially higher concentrations to achieve comparable transcriptional blockade, with an SRE-luciferase IC₅₀ of 16.6 µM . This represents a 2.6-fold improvement in potency conferred by the thiophene-cyclopropyl urea scaffold relative to the parent bis(amide) series.
| Evidence Dimension | SRE-luciferase transcriptional inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 6.4 µM (PC-3 cells; SRE-luciferase reporter) |
| Comparator Or Baseline | CCG-1423: 16.6 µM (PC-3 cells; SRE-luciferase reporter) |
| Quantified Difference | 2.6-fold lower IC₅₀ (enhanced potency) |
| Conditions | PC-3 prostate cancer cell line; SRE-luciferase reporter assay; RhoA/C activation context |
Why This Matters
The 2.6-fold potency advantage directly translates to lower effective dosing in cellular fibrosis and metastasis models, reducing the molar load required for transcriptional suppression and potentially improving the therapeutic index in chronic dosing regimens.
